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Compound of Interest

Compound Name: Tenidap-d3

Cat. No.: B15143019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tenidap-d3 is the deuterated form of Tenidap, a non-steroidal anti-inflammatory drug (NSAID)

with a unique cytokine-modulating profile. While Tenidap itself was developed for the treatment

of rheumatoid arthritis, its development was halted due to toxicity concerns.[1] However, the

deuterated analog, Tenidap-d3, remains a valuable tool for researchers investigating

inflammatory pathways, cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibition, and

cytokine signaling. This technical guide provides an in-depth overview of Tenidap-d3, focusing

on its commercial availability, synthesis, and mechanisms of action, with a particular emphasis

on the underlying signaling pathways.

Commercial Availability and Suppliers
Tenidap-d3 is available for research purposes from specialized chemical suppliers.

Researchers can source this compound from the following companies:

Pharmaffiliates: Lists Tenidap-d3 under the catalogue number PA STI 081400.[2]

MedChemExpress: Offers Tenidap-d3 with the product number HY-105028S.[3]

It is important to note that Tenidap-d3 is intended for laboratory research use only and not for

human or veterinary use.
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Physicochemical Properties
Property Value

Molecular Formula C₁₄H₆D₃ClN₂O₃S

Molecular Weight 323.77 g/mol [2]

Synonyms

(3Z)-5-Chloro-2,3-dihydro-3-(hydroxy-2-

thienylmethylene)-2-oxo-1H-indole-1-

carboxamide-d3[2]

Storage 2-8°C Refrigerator[2]

Shipping Conditions Ambient[2]

Synthesis of Tenidap
While a specific protocol for the deuterated form (Tenidap-d3) is not publicly available, a

detailed synthetic method for the non-deuterated Tenidap sodium has been published. This

process can likely be adapted for the synthesis of Tenidap-d3 by using appropriate deuterated

starting materials. The synthesis involves a multi-step process starting from 5-chloro-2-

oxoindole.[4]

Synthetic Workflow
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Synthesis of Tenidap Sodium.

Experimental Protocol: Synthesis of Tenidap Sodium[4]
Step 1: Formation of 5-chloro-2-oxoindol-1-(4-nitrophenyl) formate. 5-chloro-2-oxoindole is

reacted with 4-nitrophenyl chloroformate in the presence of a base such as sodium hydride

(NaH).

Step 2: Formation of 5-chloro-2-oxoindol-1-formamide. The product from Step 1 is then

treated with a methanol solution of ammonia. This reaction is typically carried out at a

temperature between 20°C and 80°C for 2 to 24 hours.
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Step 3: Acylation. The resulting key intermediate, 5-chloro-2-oxoindol-1-formamide,

undergoes an acylation reaction with 2-thiophenecarbonyl chloride. This step is catalyzed by

4-dimethylaminopyridine (DMAP) and is performed in a solvent like dimethylformamide

(DMF) or tetrahydrofuran (THF) at a temperature ranging from 0°C to 60°C.

Step 4: Formation of Tenidap Sodium. The final product from the acylation step is reacted

with sodium ethoxide to yield the target compound, Tenidap sodium.

Mechanism of Action and Signaling Pathways
Tenidap exhibits a dual mechanism of action, functioning as both a cyclooxygenase (COX) and

5-lipoxygenase (5-LOX) inhibitor, and as a modulator of cytokine activity.[1]

Inhibition of Cyclooxygenase (COX)
Tenidap is a selective inhibitor of COX-1 over COX-2.[3][5] This inhibition blocks the conversion

of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

[6]
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Tenidap's Inhibition of the COX-1 Pathway.

Quantitative Data on COX Inhibition
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Parameter Value Condition

IC₅₀ (COX-1) 0.03 µM In vitro assay[3][5]

IC₅₀ (COX-2) 1.2 µM In vitro assay[3][5]

IC₅₀ (Prostaglandin D2

synthesis)
20 nM

Rat basophilic leukemia cells

(COX-1)[7]

IC₅₀ (COX pathway) 7.8 µM In vitro, human blood[7]

Cytokine Modulation
Tenidap has been shown to inhibit the production of several pro-inflammatory cytokines,

including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF).[8] This

modulation of the cytokine network is believed to contribute significantly to its anti-inflammatory

properties. Specifically, Tenidap inhibits IL-6 production in a dose-dependent manner when

cells are stimulated with a combination of TNF-alpha and IFN-gamma.[8] It also appears to

affect the IFN-gamma activation pathway.[8]
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Tenidap's Modulation of Cytokine Production.
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Quantitative Data on Cytokine Inhibition and Anti-
inflammatory Effects

Parameter Value Condition

IL-1 Production Inhibition 50% inhibition at 3 µM
Murine peritoneal

macrophages[9]

ED₅₀ (Carrageenan-induced

paw edema)
14 mg/kg In vivo, rats[7]

ED₅₀ (UV erythema) 1.4 mg/kg In vivo, guinea pigs[7]

Erythrocyte Sedimentation

Rate Reduction
18%

4-week clinical study in RA

patients[10]

C-Reactive Protein Reduction 51%
4-week clinical study in RA

patients[10]

Other Mechanisms
Tenidap also acts as an opener of the inwardly rectifying K+ channel hKir2.3.[11] This action

leads to membrane hyperpolarization.

Parameter Value Condition

EC₅₀ (⁸⁶Rb⁺ efflux via hKir2.3) 402 nM
Chinese hamster ovary

cells[11]

EC₅₀ (hKir2.3 currents) 1.3 µM
Whole-cell and macro-patch

recordings[11]

Conclusion
Tenidap-d3 is a commercially available research tool that offers a unique pharmacological

profile for studying inflammation and related signaling pathways. Its dual inhibition of COX and

5-LOX, coupled with its ability to modulate pro-inflammatory cytokine production, makes it a

subject of interest for drug development professionals and researchers in immunology and

pharmacology. The provided data on its synthesis, quantitative inhibitory and effective
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concentrations, and its impact on key signaling pathways, offer a solid foundation for further

investigation into its therapeutic potential and for its use as a probe to dissect the complexities

of inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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